

proper storage and handling of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	[1-(Methoxymethyl)cyclopentyl]amine hydrochloride
Compound Name:	(Methoxymethyl)cyclopentyl]amine hydrochloride
Cat. No.:	B1390263

[Get Quote](#)

As a Senior Application Scientist, this document provides a comprehensive guide to the proper storage and handling of **[1-(Methoxymethyl)cyclopentyl]amine hydrochloride**. The protocols herein are designed to ensure compound integrity, promote experimental reproducibility, and maintain a safe laboratory environment for all personnel. The guidance is synthesized from established chemical safety principles and data extrapolated from related amine salt compounds.

Section 1: Compound Identification and Hazard Assessment

[1-(Methoxymethyl)cyclopentyl]amine hydrochloride is a primary amine salt. While a specific Safety Data Sheet (SDS) for this exact compound (CAS 944146-30-9) is not readily available in the public domain, its structure allows for an informed assessment of its properties and potential hazards based on the chemical class (amine hydrochlorides) and structurally similar molecules.

1.1 Chemical Properties

The known physicochemical properties of the compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate

information.

Property	Value	Source
CAS Number	944146-30-9	[1] [2]
Molecular Formula	C ₇ H ₁₆ CINO	[1] [2]
Molecular Weight	165.66 g/mol	[1] [2]
Appearance	Likely a white to off-white solid or crystalline powder.	Inferred from similar amine HCl salts [3]
Storage Temperature	Room Temperature (for short-term); -20°C (for long-term).	[1]

1.2 Inferred Hazard Profile

Based on data from structurally related amine hydrochlorides, **[1-(Methoxymethyl)cyclopentyl]amine hydrochloride** should be handled as a hazardous substance.[\[4\]](#) The following GHS hazard statements are likely applicable:

- H302: Harmful if swallowed.[\[4\]](#)[\[5\]](#)
- H312: Harmful in contact with skin.[\[4\]](#)
- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H332: Harmful if inhaled.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Causality: The hydrochloride salt form can make the fine powder acidic upon contact with moisture (e.g., on skin, eyes, or mucous membranes), contributing to its irritant properties. The amine functional group itself can be reactive and toxic.

Section 2: Storage Protocols for Compound Integrity

The primary challenge in storing amine salts is their hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere.^{[6][7]} Improper storage can lead to hydration, clumping, and degradation, compromising sample mass accuracy and reactivity.

2.1 Long-Term Storage (Greater than 4 weeks)

- Temperature: Store at -20°C. Lower temperatures slow the rate of potential degradation pathways.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to both oxygen and atmospheric moisture.
- Location: Use a desiccator cabinet placed within the -20°C freezer. The desiccant provides a crucial secondary barrier against moisture, which is especially important as the container is moved in and out of cold storage.^[6]

2.2 Short-Term / In-Use Storage (Less than 4 weeks)

- Temperature: Storage at room temperature in a desiccator is acceptable for frequently used aliquots.^[1]
- Container: The compound should be kept in its original vial or a suitable alternative (e.g., amber glass vial with a PTFE-lined cap). Ensure the cap is sealed tightly immediately after each use.^{[8][9]}
- Causality: Storing the "in-use" bottle in a desiccator is critical. Each time the container is opened, it is exposed to ambient humidity. The desiccant mitigates the cumulative moisture uptake, preserving the compound's free-flowing powder form.^{[7][10]}

Section 3: Handling and Experimental Use Protocols

Adherence to a strict handling protocol is essential for personnel safety and experimental success.

3.1 Personal Protective Equipment (PPE)

Before handling the compound, all personnel must wear the following minimum PPE[11][12]:

- Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[12]
- Hand Protection: Nitrile gloves. Inspect gloves for any tears or holes before use.[11] Change gloves immediately if contamination occurs.
- Body Protection: A flame-resistant lab coat, fully buttoned.
- Footwear: Closed-toe shoes are mandatory in the laboratory.[11]

3.2 Weighing and Solution Preparation Workflow

This protocol outlines the steps for accurately weighing the compound and preparing a stock solution. This entire procedure should be performed within a certified chemical fume hood to mitigate inhalation risk.[11][12]

Protocol: Weighing and Dissolution

- Acclimatization: Remove the sealed container from cold storage (if applicable) and place it in a desiccator at room temperature for at least 20-30 minutes.
 - Rationale: This prevents atmospheric moisture from condensing on the cold vial, which would introduce water and cause weighing errors.
- Tare Weigh Boat: Place an appropriate weigh boat on an analytical balance and tare the mass.
- Aliquot Transfer: Inside the fume hood, briefly open the container and use a clean, dry spatula to transfer the desired amount of powder to the weigh boat.
- Seal and Record: Immediately and tightly seal the stock container. Record the mass of the aliquot.

- Dissolution: Add the weighed solid to a volumetric flask containing a portion of the desired solvent.
- Solubilization: Gently swirl or sonicate the flask to ensure complete dissolution. Once dissolved, dilute to the final volume with the solvent.
- Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and user's name.[\[9\]](#)
- Cleanup: Dispose of the weigh boat and any contaminated materials in the appropriate solid chemical waste stream. Clean the spatula thoroughly.

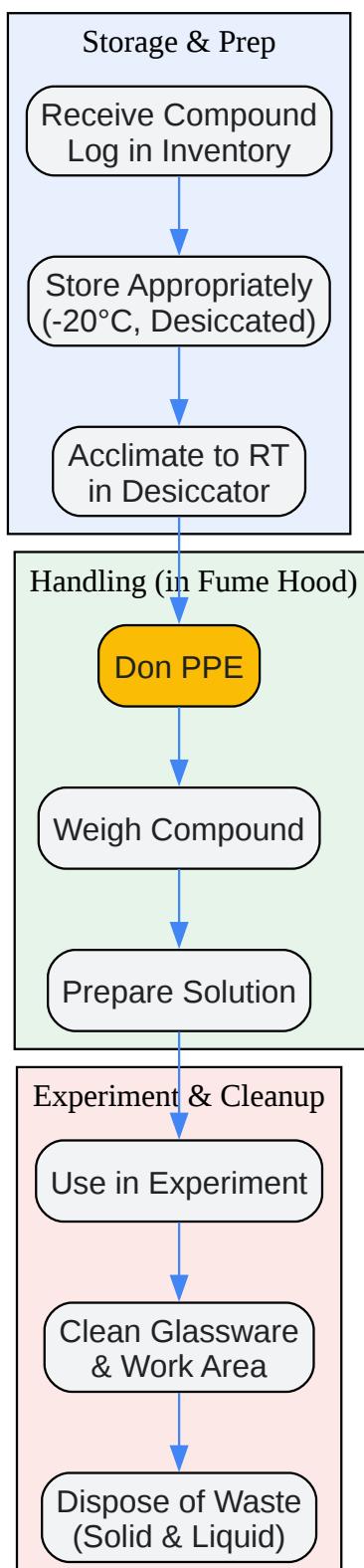
Section 4: Safety and Emergency Procedures

All laboratory personnel must be familiar with the location and use of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

4.1 Exposure Response

- Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[4\]](#)[\[13\]](#)
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[\[4\]](#)[\[14\]](#)
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[13\]](#)[\[14\]](#)
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.[\[13\]](#)

4.2 Spill Response


The appropriate response depends on the size of the spill.

[Click to download full resolution via product page](#)

Caption: Spill Response Decision Tree.

Section 5: Workflow Visualization

The following workflow diagram illustrates the logical progression for the safe handling of **[1-(Methoxymethyl)cyclopentyl]amine hydrochloride** from receipt to disposal.

[Click to download full resolution via product page](#)

Caption: Safe Handling Workflow Diagram.

Section 6: Disposal

All waste containing **[1-(Methoxymethyl)cyclopentyl]amine hydrochloride** must be treated as hazardous chemical waste.

- Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., oxidizers or strong bases).^[9]

Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fctemis.org [fctemis.org]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 10. Hygroscopy - Wikipedia [en.wikipedia.org]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- To cite this document: BenchChem. [proper storage and handling of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390263#proper-storage-and-handling-of-1-methoxymethyl-cyclopentyl-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com